molecular formula C5H10ClNO4S B2953786 Tert-butyl chlorosulfonylcarbamate CAS No. 147000-89-3

Tert-butyl chlorosulfonylcarbamate

Cat. No. B2953786
Key on ui cas rn: 147000-89-3
M. Wt: 215.65
InChI Key: KTOCCOVRPVBVMJ-UHFFFAOYSA-N
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Patent
US08207177B2

Procedure details

To a stirred solution of chlorosulfonyl isocyanate (3.20 mL, 36.0 mmol) in benzene (15.0 mL) in a water bath at rt was added tert-butyl alcohol (3.50 mL, 36.2 mmol) dropwise via syringe under an atmosphere of nitrogen. After 2 h, the mixture was diluted with hexanes (30.0 mL) and the resulting white precipitate was filtered and washed with hexanes (3×20 mL). The collected solid was dried in a vacuum desiccator under house vacuum for 10 min to afford the title compound as a white solid (5.08 g, 65%). The product was stored under nitrogen in a freezer. 1H NMR (300 MHz, CDCl3, δ): 8.44 (br s, 1H), 1.57 (s, 9H) ppm. LC/MS: Rt=0.939 min, ES+ 215 (AA standard). Reference: F. Hirayama et al., Biorg. Med. Chem., 2002, 10, 1509-1523.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9]>C1C=CC=CC=1>[C:8]([O:12][C:6](=[O:7])[NH:5][S:2]([Cl:1])(=[O:4])=[O:3])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
hexanes
Quantity
30 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered
WASH
Type
WASH
Details
washed with hexanes (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The collected solid was dried in a vacuum desiccator under house vacuum for 10 min
Duration
10 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NS(=O)(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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